
2-Naphthalenamine, N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of naphthalene, where an isopropyl group is attached to the nitrogen atom of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Amination: One common synthetic route involves the direct amination of naphthalen-2-ol with isopropylamine under high temperature and pressure conditions.
Reductive Amination: Another method is reductive amination, where naphthalen-2-ol is first converted to its corresponding aldehyde or ketone, followed by reaction with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: The industrial production of N-(Isopropyl)naphthalen-2-amine typically involves large-scale amination reactions using continuous flow reactors to ensure efficient and consistent production. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: N-(Isopropyl)naphthalen-2-amine can undergo oxidation to form various oxidized products, such as naphthalene-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Naphthalene-2,3-dione derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Isopropyl)naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
N-(Isopropyl)naphthalen-2-amine is structurally similar to other naphthalene derivatives, such as N-ethyl-naphthalen-2-amine and N-methyl-naphthalen-2-amine. its unique isopropyl group imparts distinct chemical and biological properties that differentiate it from these compounds. For instance, the isopropyl group may enhance the compound's lipophilicity, affecting its ability to penetrate cell membranes and interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
N-ethyl-naphthalen-2-amine
N-methyl-naphthalen-2-amine
N-(propyl)naphthalen-2-amine
N-(butyl)naphthalen-2-amine
Eigenschaften
CAS-Nummer |
53622-39-2 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C13H15N/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3 |
InChI-Schlüssel |
SIZAEFGOHCBUPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


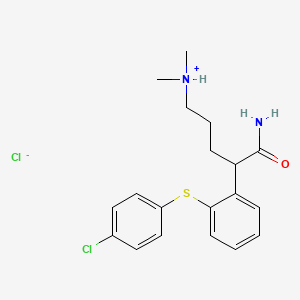
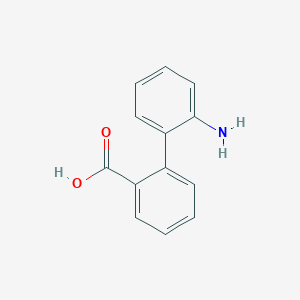

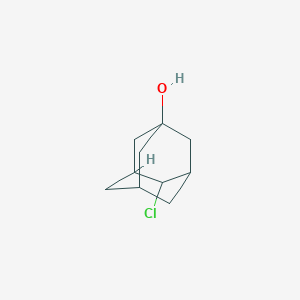

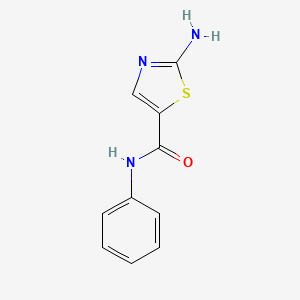
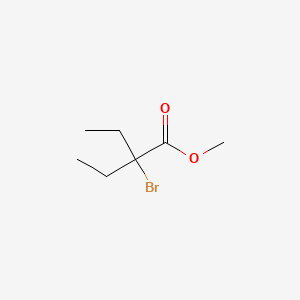
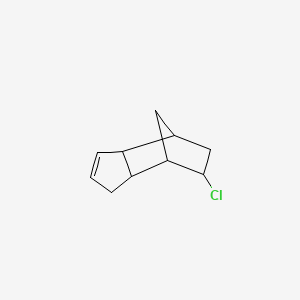
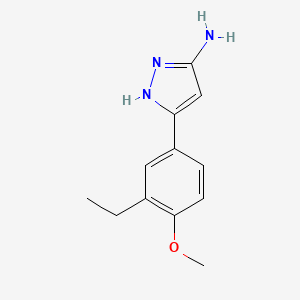
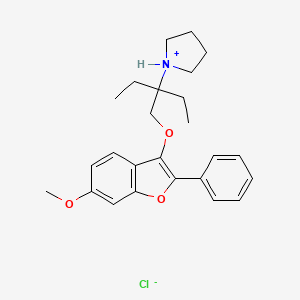
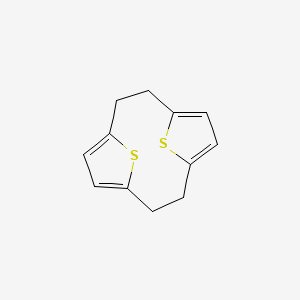
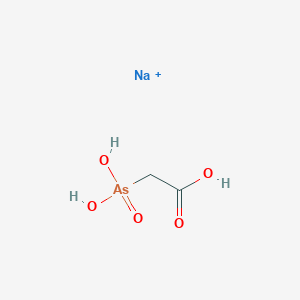

![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)
